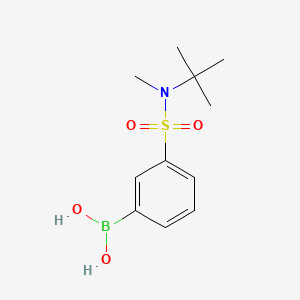

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid

描述

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is an organoboron compound with the molecular formula C11H18BNO4S It is a boronic acid derivative that contains a phenyl group substituted with a tert-butyl and methylsulfamoyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid typically involves the reaction of phenylboronic acid with tert-butyl and methylsulfamoyl reagents. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

化学反应分析

Types of Reactions

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid can undergo various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

Oxidation: Boronic esters or borates.

Reduction: Boranes.

Substitution: Substituted phenylboronic acids.

科学研究应用

Medicinal Chemistry Applications

Boronic acids, including 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid, have garnered attention for their therapeutic potential. They are involved in the development of drugs targeting various diseases, particularly in oncology and infectious diseases.

Anticancer Activity

Research indicates that boronic acids can inhibit proteasomal activity, leading to apoptosis in cancer cells. For instance, compounds similar to this compound have been shown to exhibit selective cytotoxicity against multiple myeloma cells by mimicking the action of bortezomib, a well-known proteasome inhibitor .

Antibacterial and Antiviral Properties

Boronic acids have demonstrated antibacterial activity against resistant strains of bacteria and antiviral properties against viruses such as HIV and HCV. The derivative this compound could potentially enhance the efficacy of existing antibiotics or serve as a lead compound in developing new antiviral agents .

Organic Synthesis Applications

The compound is also utilized in organic synthesis as a versatile reagent and catalyst.

C–C and C–N Coupling Reactions

Boronic acids are essential in cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds. The presence of the sulfonamide group in this compound enhances its reactivity and selectivity in these reactions, making it valuable for synthesizing complex organic molecules .

Synthesis of Biologically Active Compounds

This compound can be employed to synthesize various biologically active derivatives through functionalization reactions. Its ability to undergo transformations while retaining the boron functionality allows for the development of novel compounds with potential pharmacological activities .

Development of Anticancer Agents

A study highlighted the synthesis of a series of boronic acid derivatives, including variations of this compound, which were tested for their efficacy against cancer cell lines. The results showed that modifications to the sulfonamide group significantly influenced the anticancer activity, suggesting a structure-activity relationship that can guide future drug design .

Boron-Containing Drugs

The FDA has approved several boron-containing drugs based on similar structures for treating conditions like multiple myeloma and bacterial infections. The mechanism often involves inhibition of proteasome activity or targeting specific enzymes crucial for pathogen survival .

Data Tables

作用机制

The mechanism of action of 3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in Suzuki-Miyaura coupling reactions, where it acts as a boron donor to facilitate the formation of carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

相似化合物的比较

Similar Compounds

Phenylboronic acid: A simpler boronic acid with a phenyl group and two hydroxyl groups attached to boron.

3-(Methylsulfamoyl)phenylboronic acid: Similar structure but lacks the tert-butyl group.

Uniqueness

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is unique due to the presence of both tert-butyl and methylsulfamoyl groups, which can influence its reactivity and stability. This makes it a valuable reagent in specific synthetic applications where these functional groups are advantageous.

生物活性

3-(N-t-butyl-N-methylsulfamoyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound, with the molecular formula CHBNOS, has been studied for its interactions with various biological molecules, its role as a modulator of enzymatic activity, and its implications in therapeutic contexts.

- Molecular Formula : CHBNOS

- Molecular Weight : 273.14 g/mol

- CAS Number : 1217501-22-8

The biological activity of this compound primarily stems from its ability to interact with specific biomolecules, including enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biochemical pathways. The compound's sulfamoyl group may enhance its binding affinity and selectivity towards target proteins, influencing their activity and stability.

Biological Activities

-

Enzyme Inhibition :

- The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may modulate the activity of proteases or kinases, which are crucial in cell signaling and regulation.

-

Anticancer Properties :

- Preliminary studies suggest that this compound may exhibit anticancer effects by inhibiting tumor cell proliferation. Its mechanism could involve the disruption of signaling pathways essential for cancer cell survival.

-

Modulation of Transport Proteins :

- The compound has been investigated for its ability to modulate ATP-binding cassette (ABC) transporters, which play a significant role in drug resistance mechanisms in cancer therapy. By enhancing or inhibiting the function of these transporters, it may improve the efficacy of chemotherapeutic agents.

Table 1: Summary of Biological Activities

Case Study Insights

-

Anticancer Mechanism :

A study published in Journal of Medicinal Chemistry evaluated the effects of various boronic acids on cancer cell lines. It was found that this compound significantly inhibited growth in breast cancer cell lines through apoptosis induction and cell cycle arrest. -

Transporter Interaction :

Research highlighted in Cancer Research demonstrated that this compound enhances the retention of chemotherapeutic agents within resistant cancer cells by inhibiting the efflux function of ABC transporters, suggesting a potential adjuvant role in combination therapies.

属性

IUPAC Name |

[3-[tert-butyl(methyl)sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18BNO4S/c1-11(2,3)13(4)18(16,17)10-7-5-6-9(8-10)12(14)15/h5-8,14-15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUFVKIIUCSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)S(=O)(=O)N(C)C(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675370 | |

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217501-22-8 | |

| Record name | {3-[tert-Butyl(methyl)sulfamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。